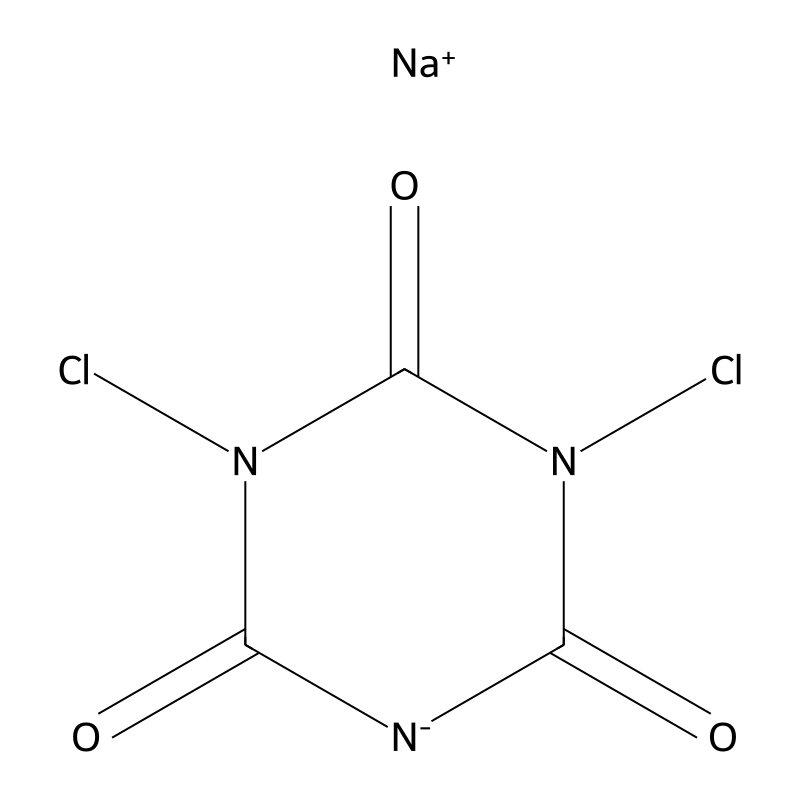

Sodium dichloroisocyanurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.5g/100g acetone at 30 °C

Water soluble

In water, 227 g/L at 25 °C

In water, 1.7X10+5 mg/L at 20 °C water (17%)

30.0 g/100g water at 25 °C

Solubility in water, g/100ml: 25 (freely soluble)

Synonyms

Canonical SMILES

Disinfection and Water Treatment

NaDCC is a well-established disinfectant and is commonly used in scientific research to evaluate its efficacy against various microorganisms, including bacteria, viruses, and fungi. Studies have demonstrated its effectiveness in:

- Drinking water disinfection: Research has shown that NaDCC can effectively reduce microbial levels in drinking water, contributing to improved water quality .

- Swimming pool and spa sanitation: NaDCC releases hypochlorous acid in water, which acts as a disinfectant against various pathogens commonly found in swimming pools and spas .

- Food processing and equipment sanitation: Due to its broad-spectrum antimicrobial activity, NaDCC is investigated for its potential role in sanitizing food processing surfaces and equipment .

Toxicology and Safety Assessments

Research plays a vital role in assessing the safety of NaDCC, particularly when used in applications with potential human exposure. Studies investigate the potential adverse effects of NaDCC on various organ systems, such as:

- Inhalation toxicity: Studies have shown that inhalation exposure to NaDCC can cause respiratory irritation, especially at high concentrations, and research helps establish safe exposure limits .

- Dermal and eye irritation: Research investigates the potential for NaDCC to cause skin and eye irritation upon direct contact, informing safety guidelines for handling and use .

Environmental Impact Assessment

NaDCC, like any other chemical, has the potential to impact the environment. Research investigates its fate and effects in various environmental compartments:

Sodium dichloroisocyanurate is a chemical compound with the formula . It is commonly encountered in its dihydrate form, which includes two molecules of water in its structure, represented as . This white crystalline powder is recognized for its disinfectant and sanitizing properties, making it a valuable compound in various applications, particularly in water treatment and sanitation .

- Hydrolysis: When dissolved in water, sodium dichloroisocyanurate rapidly hydrolyzes to release free available chlorine, primarily in the form of hypochlorous acid. This reaction establishes a complex equilibrium involving chlorinated and non-chlorinated isocyanurates .

- Reaction with Hydrogen Peroxide: Sodium dichloroisocyanurate reacts with concentrated hydrogen peroxide to produce singlet oxygen, which emits red light upon decomposition. This reaction highlights its potential use in photodynamic applications .

- Complex Formation: It can react with metal salts, such as copper(II) sulfate, to form complex salts that can precipitate out of solution .

Toxicological studies indicate that when sodium dichloroisocyanurate is ingested or comes into contact with saliva, it reacts rapidly to form non-toxic products like cyanuric acid and chloride ions. This rapid dissociation minimizes the risk of harmful chlorinated by-products in the gastrointestinal tract .

Sodium dichloroisocyanurate is synthesized through a multi-step process:

- Formation of Dichloroisocyanuric Acid: The synthesis begins with the reaction of cyanuric acid with chlorine gas to produce dichloroisocyanuric acid.

- Neutralization: This acid is then neutralized with sodium hydroxide to form sodium dichloroisocyanurate.

- Hydration: The final step involves adding water to yield the dihydrate form of the compound .

Sodium dichloroisocyanurate has diverse applications across various industries:

- Water Treatment: It is widely used for disinfecting drinking water and swimming pools due to its effectiveness against pathogens.

- Healthcare: Employed as a disinfectant for medical instruments and surfaces.

- Agriculture: Utilized for sterilizing equipment and preventing diseases in livestock.

- Industrial Cleaning: Acts as a biocide and deodorizer in various industrial processes .

Research on sodium dichloroisocyanurate has focused on its interactions with other chemicals and biological systems:

- Chlorine Demand: The compound's free available chlorine reacts with organic materials in water, which can alter its effectiveness as a disinfectant.

- Metal Ion Complexation: Studies have shown that sodium dichloroisocyanurate can form complexes with transition metals, which may influence its behavior in different environments .

Several compounds share similarities with sodium dichloroisocyanurate, primarily due to their chlorinated structures and disinfectant properties:

| Compound Name | Formula | Key Features |

|---|---|---|

| Dichloroisocyanuric Acid | Precursor to sodium dichloroisocyanurate; used similarly. | |

| Trichloroisocyanuric Acid | More potent but potentially more hazardous; used in swimming pool sanitation. | |

| Calcium Hypochlorite | Commonly used for water treatment; releases chlorine upon dissolution. | |

| Sodium Hypochlorite | Widely used bleach; effective but less stable than sodium dichloroisocyanurate. |

Uniqueness

Sodium dichloroisocyanurate stands out due to its ability to release chlorine gradually over time, providing sustained disinfection without the immediate hazards associated with elemental chlorine or other highly reactive compounds. Its stability and ease of handling make it particularly advantageous for both industrial and household applications .

Sodium dichloroisocyanurate undergoes rapid hydrolysis upon dissolution in water, establishing a complex series of equilibria involving multiple chlorinated and non-chlorinated isocyanurate species [1]. The hydrolysis rate constant for the release of hypochlorous acid from one of the most important chlorinated cyanurates present under drinking water conditions, namely monochloroisocyanurate anion, is 0.17 s⁻¹ [1]. This represents a remarkably fast reaction compared to other chlorinated compounds such as monochloramine, which exhibits a hydrolysis rate constant of 2.1 × 10⁻⁵ s⁻¹ for hypochlorous acid release [1].

The time required to release fifty percent of the hypochlorous acid present in the parent compound reaches a half-time of 4.1 seconds for monochloroisocyanurate anion, illustrating that redistribution of chemical species in systems using sodium dichloroisocyanurate occurs on the order of seconds when perturbations happen [1]. Research using stopped-flow spectroscopy has demonstrated that chlorinated cyanuric solutions and free chlorine solutions exhibit identical half-times of 0.4 seconds when reacting with N,N-diethyl-p-phenylenediamine, suggesting extremely fast release of hypochlorous acid from chlorinated cyanurates [1].

The equilibrium water chemistry model for the free chlorine and cyanuric acid system requires ten independent equilibrium reactions with associated temperature-dependent equilibrium constants along with two mass balance equations [1]. The model allows simulation of concentrations of cyanuric acid and its three dissociation products, free chlorine, and chlorinated cyanurates [1].

Table 1: Equilibrium Constants for Chlorinated Cyanurate Water Chemistry [1]

| Reaction | Constant | pK Value |

|---|---|---|

| Trichloroisocyanuric acid + Water ⇌ Dichloroisocyanuric acid + Hypochlorous acid | K₁ₐ | 1.8 |

| Dichloroisocyanuric acid ⇌ Dichloroisocyanurate anion + Hydrogen ion | K₂ | 3.75 |

| Monochloroisocyanuric acid ⇌ Monochloroisocyanurate anion + Hydrogen ion | K₄ | 5.33 |

| Cyanuric acid ⇌ Monohydrogen cyanurate + Hydrogen ion | K₆ | 6.88 |

| Dichloroisocyanurate anion + Water ⇌ Monochloroisocyanurate anion + Hypochlorous acid | K₇ₐ | 4.51 |

| Monochloroisocyanurate anion ⇌ Cyanurate dianion + Hydrogen ion | K₈ | 10.12 |

| Monohydrogen cyanurate ⇌ Dihydrogen cyanurate + Hydrogen ion | K₁₀ | 11.40 |

| Cyanurate dianion + Water ⇌ Dihydrogen cyanurate + Hypochlorous acid | K₁₁ₐ | 6.90 |

| Dihydrogen cyanurate ⇌ Cyanurate trianion + Hydrogen ion | K₁₂ | 13.5 |

| Hypochlorous acid ⇌ Hypochlorite ion + Hydrogen ion | K | 7.54 |

The equilibrium dynamics demonstrate that sodium dichloroisocyanurate acts as a reservoir of rapidly-released free available chlorine [15]. When the free available chlorine is consumed through reaction with organic material, the equilibrium becomes disturbed, immediately releasing further free available chlorine from the reservoir until the total available chlorine is used up [15].

Temperature-Dependent Speciation of Chlorinated Isocyanurates

Temperature significantly influences the thermal stability and speciation behavior of sodium dichloroisocyanurate and related chlorinated isocyanurates [8] [9]. The compound begins thermal decomposition at approximately 252°C, with dehydration occurring between 40-100°C for the dihydrate form [8]. The thermal decomposition temperature of 486°F represents a critical threshold where the compound undergoes decomposition with evolution of noxious gases [8].

Research on sodium dichloroisocyanurate tablets has demonstrated that thermal stability varies significantly with physical form and moisture content [9]. Studies show that the thermal stability of sodium dichloroisocyanurate in tablet form far exceeds that of granule or powder forms [9]. Tablets containing moisture content greater than 7.0 percent do not support chain-reaction thermal decomposition [9].

Table 2: Thermal Decomposition Data for Sodium Dichloroisocyanurate Tablets [9]

| Moisture Content (%) | Decomposed Gas After 30 Days (mm) | Decomposed Gas After 60 Days (mm) | State of Caking |

|---|---|---|---|

| 1.6 | 15 | 17 | None |

| 5.0 | 10 | 12 | None |

| 7.6 | 14 | 20 | None |

| 10.0 | 25 | 40 | None |

| 11.0 | 50 | 96 | Slight |

| 13.5 | 896 | 1290 | Apparent |

| 14.1 | 1770 | 3246 | Apparent |

Temperature effects on the equilibrium speciation of chlorinated isocyanurates have been characterized through computational studies examining the thermal stabilities and conformational behaviors of various isocyanurate compounds [12]. The cyclotrimerization processes of isocyanates leading to isocyanurate formation are highly exothermic, with enthalpy changes reaching -66.4 kcal mol⁻¹ for the cyclotrimerization of methyl isocyanate into trimethyl isocyanurate [12].

The thermal stability of isocyanurate molecules depends significantly on the substituents attached to their three nitrogen atoms [12]. Alkyl-substituted isocyanurates demonstrate enhanced stabilization due to attractive dispersion interactions between substituents, while branched alkyl-substituted isocyanurates show destabilization due to deformation of their isocyanurate rings [12].

Interactions with Organic Matter and Natural Organic Matter

Sodium dichloroisocyanurate exhibits complex interactions with natural organic matter that significantly influence its behavior in aquatic systems [1] [2]. Research has demonstrated that chlorinated cyanurates react with natural organic matter constituents, leading to consumption of available chlorine and formation of various byproducts [1] [2].

The stability of total chlorine in systems containing sodium dichloroisocyanurate is enhanced compared to free chlorine-only systems due to the lower hypochlorous acid concentrations present [1] [2]. This occurs because a portion of the total chlorine exists as chlorinated cyanurates rather than free chlorine, reducing the reaction rate with natural organic matter and slowing the loss of total chlorine [1] [2].

Studies using surface water have shown that for equivalent total chlorine additions, sodium dichloroisocyanurate systems achieve more stable total chlorine residuals compared to free chlorine systems [2]. The time required to reach 0.2 mg per liter chlorine concentration was approximately 20 days for free chlorine only, 35 days for trichloroisocyanuric acid, and 37 days for sodium dichloroisocyanurate [2].

Table 3: Natural Organic Matter Reaction Kinetics [2]

| Reaction Type | Rate Expression | Rate Constant |

|---|---|---|

| Free Chlorine Fast | Hypochlorous acid + Total organic carbon fast → Products | k_fast |

| Free Chlorine Slow | Hypochlorous acid + Total organic carbon slow → Products | k_slow |

| Monochloroisocyanurate Slow | Monochloroisocyanurate + Total organic carbon slow → Cyanuric acid + Products | k_slow,bound |

However, detailed kinetic studies reveal that chlorinated cyanurate species also react directly with natural organic matter [2]. Evidence suggests that monochloroisocyanurate anion reacts with natural organic matter in addition to free chlorine reactions, indicating that chlorinated cyanurates are not entirely inert toward organic matter [2].

Research on activated carbon oxidation with sodium dichloroisocyanurate solutions has demonstrated the formation of oxygen and chlorine surface groups through chemisorption [17]. The compound introduces both oxygen and chlorine functional groups onto carbon surfaces, with the formation of chlorine surface groups becoming more important when the concentration of sodium dichloroisocyanurate is high [17].

The range of thermal stability for surface groups formed during oxidation is wide, from groups decomposing at high temperatures to hydrogen chloride to those groups decomposing simultaneously to hydrogen chloride and carbon monoxide at low temperatures [17]. Studies show that at low concentrations of sodium dichloroisocyanurate, the formation of carboxylic groups predominates, while at high concentrations, the formation of acyl chloride groups becomes more favorable [17].

Reaction Mechanisms with Transition Metal Ions

Sodium dichloroisocyanurate demonstrates significant reactivity toward transition metal ions, forming complex coordination compounds with distinct properties [13] [25] [27]. The reaction between sodium dichloroisocyanurate and copper sulfate produces an intense lilac precipitate of the complex salt sodium copper dichloroisocyanurate [13]. This reaction follows the stoichiometry: copper sulfate + four sodium dichloroisocyanurate molecules → sodium copper dichloroisocyanurate complex + sodium sulfate [13].

Research has identified that dichloroisocyanurate salts form coordination complexes with various transition metals including copper, iron, cobalt, and nickel [25] [27]. These complexes are synthesized through metathesis reaction processes and exhibit controlled release properties for both chlorine and metal ions [25] [27].

Table 4: Transition Metal Complex Formation with Dichloroisocyanurate [25]

| Metal Complex | Formula | Water Solubility Reduction Factor | Free Available Chlorine Release Time |

|---|---|---|---|

| Copper dichloroisocyanurate | 2Na[Cu(DCC)₄] | 2500 | 1-13 days |

| Iron dichloroisocyanurate | 2Na[Fe(DCC)₄] | Variable | 1-13 days |

| Cobalt dichloroisocyanurate | 2Na[Co(DCC)₄]·6H₂O | Variable | 1-13 days |

| Nickel dichloroisocyanurate | 2Na[Ni(DCC)₄]·6H₂O | Variable | 1-13 days |

The water solubility of dichloroisocyanurate-metal complexes is reduced by factors ranging from 5.37 to 2500 compared to sodium dichloroisocyanurate alone [25] [27]. This reduced solubility contributes to controlled release profiles that vary from one to thirteen days depending on the type of metal unit present in the complex [25] [27].

Kinetic studies of copper chloro complex formation reveal extremely rapid ligand exchange processes [26] [28]. Copper dichloroisocyanurate complexes are highly labile with typical ligand exchange rate constants on the order of 10⁶ to 10⁹ per molar per second [26] [28]. The recombination of copper trichloride complexes with chloride ions occurs with bimolecular rate constants of 9.0 × 10⁷ and 5.3 × 10⁸ per molar per second in acetonitrile and dichloromethane, respectively [26] [28].

The formation mechanism involves associative interchange mechanisms that include intermediate complexes [26] [28]. In acetonitrile, the recombination process involves ligand exchange described by associative interchange mechanisms that include copper tetrachloride acetonitrile intermediates [26] [28]. The recombination reactions are potential energy controlled, indicating that the formation of these complexes depends on thermodynamic rather than kinetic factors [26] [28].

The antimicrobial efficacy of sodium dichloroisocyanurate operates through multiple interconnected mechanisms that target fundamental cellular processes in microorganisms. Upon dissolution in water, sodium dichloroisocyanurate undergoes rapid hydrolysis to release hypochlorous acid, the primary active agent responsible for microbial inactivation [1] [2].

The molecular mechanism begins with the formation of hypochlorous acid through the reaction: NaDCC + H₂O → HOCl + cyanurate. This reaction occurs immediately upon contact with water, generating the potent oxidizing agent hypochlorous acid. The structural similarity of hypochlorous acid to water molecules enables rapid penetration through microbial cell walls and membranes [2] [3].

Once inside the cell, hypochlorous acid exerts its antimicrobial effects through multiple pathways. The primary mechanism involves the chlorination of amino groups in cellular proteins, leading to protein denaturation and enzyme inactivation [3] [4]. This process disrupts essential metabolic pathways and cellular functions, resulting in rapid microbial death. The compound also causes direct damage to nucleic acids, modifying DNA and RNA bases and preventing cellular replication [3].

The effectiveness of sodium dichloroisocyanurate against various microorganisms demonstrates significant variation based on the target pathogen. Research indicates that vegetative bacteria, including Escherichia coli and Salmonella typhimurium, are rapidly inactivated with log reductions of 5.0-6.0 achieved within 1-2 minutes of contact time at concentrations of 100-200 ppm [3] [5]. Pseudomonas aeruginosa, typically resistant to many disinfectants, showed exceptional susceptibility with log reductions exceeding 8.70 achieved within one minute at 4000 ppm concentration [1] [2].

Fungal organisms display moderate resistance to sodium dichloroisocyanurate treatment. Candida albicans requires 5-10 minutes contact time at 200-500 ppm concentration to achieve 4.0-4.5 log reductions, while filamentous fungi such as Aspergillus niger demonstrate greater resistance, requiring 10-15 minutes at 500-1000 ppm for 3.5-4.0 log reductions [3]. The increased resistance of fungal organisms is attributed to their more complex cell wall structure and protective mechanisms.

Bacterial spores represent the most resistant microbial forms to sodium dichloroisocyanurate treatment. Bacillus subtilis spores require extended contact times of 10-20 minutes at concentrations of 1000-2000 ppm to achieve 3.0-4.0 log reductions [4] [6]. Similarly, Clostridium difficile spores, a significant concern in healthcare settings, require 10-20 minutes at 1000 ppm for effective inactivation with 4.0 log reduction [6].

The unique reservoir chlorine effect of sodium dichloroisocyanurate provides sustained antimicrobial activity. Unlike sodium hypochlorite, which releases all available chlorine immediately, sodium dichloroisocyanurate maintains approximately 50% of its chlorine in bound form, creating a dynamic equilibrium that continuously releases hypochlorous acid as the free available chlorine is consumed [7] [8]. This mechanism ensures prolonged antimicrobial efficacy, particularly in environments with high organic loads.

| Microorganism | Log Reduction | Contact Time (minutes) | Concentration (ppm) | Study Reference |

|---|---|---|---|---|

| Escherichia coli | 5.0-6.0 | 1-2 | 100-200 | Multiple studies |

| Salmonella typhimurium | 4.8-5.2 | 1-2 | 100-200 | Antimicrobial activity study |

| Pseudomonas aeruginosa | 8.70+ | 1 | 4000 | Biofilm study - PMC |

| Staphylococcus aureus | 4.5-5.0 | 1-2 | 100-200 | Multiple studies |

| Candida albicans | 4.0-4.5 | 5-10 | 200-500 | Antimicrobial activity study |

| Aspergillus niger | 3.5-4.0 | 10-15 | 500-1000 | Antimicrobial activity study |

| Bacillus subtilis (spores) | 3.0-4.0 | 10-20 | 1000-2000 | Multiple studies |

| Clostridium difficile (spores) | 4.0 | 10-20 | 1000 | Surface decontamination study |

Emergency Water Treatment Protocols

Sodium dichloroisocyanurate has established itself as the preferred disinfectant for emergency water treatment applications due to its stability, ease of use, and proven efficacy under field conditions. The compound has been approved by the World Health Organization and the United States Environmental Protection Agency for emergency water disinfection since 2004 [9] [7].

Emergency water treatment protocols using sodium dichloroisocyanurate vary based on water source quality and treatment scale. For clear water sources, the standard protocol involves dissolving one 33mg tablet (containing 20mg available chlorine) in 4-5 liters of water, followed by a 30-minute contact period before consumption [10] [9]. This protocol achieves effective disinfection while maintaining chlorine residuals of 0.5-2.0 ppm for ongoing protection.

Turbid water sources require modified treatment protocols to account for increased chlorine demand. The recommended approach involves doubling the tablet dose to 67mg (40mg available chlorine) per 4-5 liters of water, maintaining the same 30-minute contact time [10] [9]. Pre-filtration through cloth or settling and decanting procedures significantly improves treatment efficacy by reducing organic load and chlorine demand.

Large-scale emergency water treatment utilizes higher-strength tablets containing 1.67g sodium dichloroisocyanurate (releasing 1g available chlorine) for treating 200-liter volumes [11]. These tablets are particularly valuable for refugee camps, disaster relief operations, and military field applications where bulk water treatment is required. The treatment protocol maintains the same 30-minute contact time while achieving effective disinfection across large water volumes.

The United Kingdom water supply regulations provide specific guidance for emergency use of sodium dichloroisocyanurate in public water systems. The regulations specify that sodium dichloroisocyanurate may be used for emergency water treatment for no more than 90 days in any year, with applications limited to situations where conventional treatment is unavailable [9]. The maximum application rate is 10 mg/L with target free chlorine residuals not exceeding 1 mg/L at the end of the contact period.

Raw water sources from lakes, rivers, and wells present unique challenges for emergency treatment. These sources often contain high levels of organic matter, suspended solids, and diverse microbial populations. The recommended protocol involves initial coagulation with aluminum sulfate followed by sodium dichloroisocyanurate treatment at 10 ppm initially, then maintenance at 1 ppm residual [9]. This approach ensures adequate disinfection while managing chlorine demand from organic matter.

Military and defense applications have adopted sodium dichloroisocyanurate as the standard field water treatment method. The lightweight tablet format, five-year shelf life, and resistance to temperature variations make it ideal for military logistics [9] [7]. Field protocols emphasize rapid deployment capabilities with treatment systems capable of processing water within 30 minutes of tablet addition.

| Application | Tablet Strength | Water Volume | Contact Time | Final Chlorine Residual | Special Considerations |

|---|---|---|---|---|---|

| Emergency drinking water (clear) | 33mg (20mg available chlorine) | 4-5 liters | 30 minutes | 0.5-2.0 ppm | Filter if cloudy |

| Emergency drinking water (turbid) | 67mg (40mg available chlorine) | 4-5 liters | 30 minutes | 0.5-2.0 ppm | Double dose for turbid water |

| Emergency drinking water (grossly contaminated) | 1.67g (1g available chlorine) | 200 liters | 30 minutes | 0.5-2.0 ppm | Pre-filtration required |

| Raw water sources (lakes, rivers) | 1.67g (1g available chlorine) | 1000 liters | 30 minutes | 0.5-2.0 ppm | May need coagulation |

| Disaster relief water treatment | 33mg (20mg available chlorine) | 4-5 liters | 30 minutes | 0.5-2.0 ppm | Ensure adequate mixing |

Household Point-of-Use Implementations

Household point-of-use water treatment with sodium dichloroisocyanurate has demonstrated significant success in improving water quality and reducing waterborne disease transmission. The technology has been extensively studied and implemented across diverse settings, from periurban communities to rural households lacking access to centralized water treatment systems [12] [13] [8].

The effectiveness of household implementation depends largely on appropriate technology design and user education. Safe water storage vessels, typically 20-liter containers with tight-fitting lids and spigots, are essential components of successful programs [12]. These containers prevent recontamination while providing adequate volume for household water needs. The standard treatment protocol involves adding one 33mg tablet per 20 liters of water, achieving 99.999% microbial reduction within 30 minutes.

User compliance rates vary significantly based on implementation approach and community engagement. Studies in periurban Ghana demonstrated high compliance rates of 87-95% when households received comprehensive education and ongoing support [12]. Key factors influencing compliance include tablet availability, cost considerations, taste acceptance, and perceived health benefits. Programs achieving sustained high compliance typically incorporate community health worker support and regular monitoring visits.

A randomized controlled trial in Dhaka, Bangladesh, involving 100 households over four months, demonstrated the microbiological effectiveness of routine household sodium dichloroisocyanurate use [13] [8]. Intervention households showed significantly lower thermotolerant coliform levels (geometric mean 2.8) compared to control households (geometric mean 604.1). Additionally, 61.7% of intervention household water samples met World Health Organization guidelines for zero thermotolerant coliforms, while no control household samples achieved this benchmark.

Point-of-use systems integrated with household water filters demonstrate enhanced treatment efficacy. These systems combine physical filtration with chemical disinfection, addressing both turbidity and microbial contamination. The combined approach achieves 99.99% microbial reduction while improving water clarity and taste acceptance [12] [13]. Filter integration also extends the effective lifespan of sodium dichloroisocyanurate by reducing chlorine demand from suspended particles.

Rural household implementations face unique challenges including limited access to replacement tablets, variable water quality, and reduced technical support. Successful programs address these challenges through community-based distribution systems, bulk purchasing arrangements, and peer education networks [12] [13]. The five-year shelf life of sodium dichloroisocyanurate tablets enables stockpiling and reduces supply chain vulnerabilities.

Urban household backup systems represent an emerging application area for sodium dichloroisocyanurate tablets. These systems provide emergency water treatment capability during infrastructure failures or natural disasters. The compact tablet format and simple application protocol make them ideal for household emergency preparedness kits [14] [15]. User compliance in emergency situations varies widely (60-80%) but improves with prior training and experience.

| Implementation Type | Container Size | Treatment Frequency | Tablet Dosage | Effectiveness Rate | User Compliance |

|---|---|---|---|---|---|

| Household water storage vessels | 20 liters | Daily | 33mg per 20L | 99.999% | High (87-95%) |

| Point-of-use water treatment systems | 10-20 liters | As needed | 33mg per 20L | 99.9% | Moderate (70-85%) |

| Household drinking water disinfection | 4-5 liters | Per use | 8.5mg per 1L | 99.9% | High (85-90%) |

| Safe water storage containers | 20 liters | Daily | 33mg per 20L | 99.999% | High (90-95%) |

| Rural household water systems | 20 liters | Daily | 33mg per 20L | 99.999% | High (80-90%) |

Aquaculture and Livestock Sanitation Systems

The application of sodium dichloroisocyanurate in aquaculture and livestock sanitation represents a critical component of modern animal health management. The compound's broad-spectrum antimicrobial activity and favorable safety profile make it suitable for direct application in animal drinking water systems and environmental disinfection [16] [17] [18].

Aquaculture applications demonstrate the versatility of sodium dichloroisocyanurate across different species and production systems. In fish farming operations, the compound effectively controls bacterial diseases including bacterial sepsis, red skin disease, and gill rot [18] [19]. Treatment protocols typically involve direct pond application at concentrations of 0.5-2.0 ppm, achieved through dissolving tablets in water before distribution throughout the system. Weekly treatment schedules provide optimal pathogen control while minimizing stress on aquatic organisms.

Shrimp aquaculture represents one of the most demanding applications for sodium dichloroisocyanurate due to the high stocking densities and susceptibility to Vibrio species infections. Treatment systems incorporate continuous or daily dosing at 1.0-3.0 ppm concentrations, maintaining water quality while preventing disease outbreaks [18] [19]. The compound's effectiveness against Vibrio species, coupled with its minimal impact on beneficial bacteria, makes it particularly valuable for intensive shrimp production systems.

Poultry drinking water systems have adopted sodium dichloroisocyanurate as a standard biosecurity measure. Research involving 480 broiler chickens demonstrated significant reductions in pathogenic bacteria levels when water was treated with 30 ppm sodium dichloroisocyanurate [16]. The study showed marked decreases in Escherichia coli, Salmonella, and Staphylococcus aureus levels in both drinking water and fecal samples, with corresponding improvements in overall bird health and growth performance.

Livestock water system applications extend beyond pathogen control to include biofilm prevention and water line maintenance. Automated dosing systems deliver precise concentrations of 1.0-5.0 ppm sodium dichloroisocyanurate to livestock drinking water, ensuring consistent water quality and reducing disease transmission [20] [21]. The compound's stability in water systems enables sustained antimicrobial activity without frequent reapplication.

The safety profile of sodium dichloroisocyanurate in animal applications has been extensively evaluated. Studies demonstrate that the compound does not adversely affect animal feed intake, immune function, or normal physiological processes when used at recommended concentrations [16] [22]. The rapid hydrolysis of sodium dichloroisocyanurate to cyanuric acid and hypochlorous acid ensures minimal residue accumulation in animal tissues.

Aquaculture hatchery operations utilize sodium dichloroisocyanurate for both water treatment and equipment disinfection. Batch treatment protocols involve treating water supplies at 2.0-5.0 ppm concentrations before introducing sensitive juvenile fish or shellfish [18] [19]. Equipment disinfection protocols use higher concentrations (1000-2000 ppm) for cleaning nets, tanks, and handling equipment between production cycles.

Environmental disinfection in animal housing facilities employs sodium dichloroisocyanurate solutions for surface and air space treatment. Spray applications at 500-1000 ppm concentrations effectively reduce pathogen loads on facility surfaces while minimizing corrosion risks compared to other chlorine compounds [17] [20]. The compound's effectiveness against biofilm-embedded pathogens makes it particularly valuable for cleaning water delivery systems and feeding equipment.

| System Type | Application Method | Dosage Range | Target Pathogens | Treatment Frequency | Efficacy Rate |

|---|---|---|---|---|---|

| Fish farming ponds | Direct pond application | 0.5-2.0 ppm | Bacteria, viruses, parasites | Weekly | 95-99% |

| Shrimp aquaculture | Water treatment systems | 1.0-3.0 ppm | Vibrio species, bacteria | Daily | 95-99% |

| Poultry drinking water | Drinking water dosing | 10-50 ppm | E. coli, Salmonella, S. aureus | Continuous | 99%+ |

| Livestock water systems | Automated dosing systems | 1.0-5.0 ppm | Coliform bacteria | Daily | 95-99% |

| Broiler chicken systems | Continuous water line treatment | 30 ppm | Pathogenic bacteria | Continuous | 99%+ |

Surface and Air Disinfection Methodologies

Surface and air disinfection applications of sodium dichloroisocyanurate encompass a broad range of environments and methodologies, from healthcare facilities to industrial settings. The compound's proven efficacy against diverse pathogens, combined with its favorable safety profile, has established it as a preferred disinfectant for critical applications [23] [24] [25].

Healthcare facility surface disinfection represents one of the most demanding applications for sodium dichloroisocyanurate. Hospital surfaces contaminated with multidrug-resistant pathogens require aggressive treatment protocols to prevent healthcare-associated infections. Research demonstrates that sodium dichloroisocyanurate solutions at 1000-2000 ppm concentrations achieve 4.0-6.0 log reductions against methicillin-resistant Staphylococcus aureus and Clostridium difficile within 10-20 minutes of contact time [1] [2] [23].

Healthcare equipment disinfection protocols utilize immersion methods for instruments and devices that can withstand aqueous treatment. The standard protocol involves soaking previously cleaned equipment in 1000 ppm sodium dichloroisocyanurate solutions for 20 minutes, followed by thorough rinsing with sterile water [26]. This approach achieves 4.0-5.0 log reductions against bacteria, viruses, and fungi while maintaining equipment integrity.

Food processing surface disinfection requires balancing antimicrobial efficacy with food safety considerations. Sodium dichloroisocyanurate solutions at 200-500 ppm concentrations provide effective control of foodborne pathogens including Salmonella, Listeria, and Escherichia coli while meeting food contact surface requirements [27] [23]. The compound's rapid breakdown to harmless chloride ions ensures minimal residue concerns in food processing environments.

Industrial equipment disinfection applications utilize spray and foam delivery systems to treat large surface areas efficiently. Concentrations of 500-1000 ppm applied for 10-15 minutes provide effective biofilm control and pathogen reduction on industrial surfaces [27] [28]. The compound's effectiveness against biofilm-embedded organisms makes it particularly valuable for cleaning water systems, cooling towers, and process equipment.

Laboratory surface disinfection protocols incorporate sodium dichloroisocyanurate for both routine cleaning and decontamination of biological spills. Solutions at 1000-2000 ppm concentrations applied for 10-20 minutes achieve comprehensive pathogen inactivation while being compatible with most laboratory materials [23] [29]. The compound's broad-spectrum activity ensures effectiveness against the diverse microbial populations encountered in research environments.

Air disinfection applications, while less common than surface treatments, have gained attention during pandemic situations. Sodium dichloroisocyanurate solutions can be applied through fogging systems to disinfect air spaces in healthcare facilities and other critical environments [24]. However, proper ventilation and safety protocols are essential due to the potential for chlorine gas generation in poorly ventilated spaces.

Household surface disinfection represents a growing application area for sodium dichloroisocyanurate, particularly following the COVID-19 pandemic. Solutions at 200-500 ppm concentrations applied for 5-10 minutes provide effective control of common household pathogens while being safe for use in residential environments [23]. The compound's effectiveness against enveloped viruses makes it particularly valuable for preventing disease transmission in household settings.

Public facility surface disinfection protocols have been developed for schools, transportation systems, and other high-traffic environments. Spray applications at 500-1000 ppm concentrations provide effective pathogen control while minimizing disruption to facility operations [23] [24]. The compound's rapid action and minimal residue formation enable quick turnaround times for facility cleaning and disinfection.

| Application Area | Concentration (ppm) | Contact Time (minutes) | Application Method | Target Microorganisms | Log Reduction |

|---|---|---|---|---|---|

| Hospital surfaces | 1000-2000 | 10-20 | Spray/wipe | MRSA, C. difficile, viruses | 4.0-6.0 |

| Healthcare equipment | 1000 | 20 | Immersion/soaking | Bacteria, viruses, fungi | 4.0-5.0 |

| Food processing surfaces | 200-500 | 5-10 | Spray application | Bacteria, yeasts, molds | 3.0-4.0 |

| Laboratory surfaces | 1000-2000 | 10-20 | Wipe/immersion | Bacteria, viruses, spores | 4.0-6.0 |

| Household surfaces | 200-500 | 5-10 | Spray/wipe | Common household pathogens | 3.0-4.0 |

| Industrial equipment | 500-1000 | 10-15 | Spray/foam | Bacteria, biofilms | 3.0-4.0 |

Physical Description

Pellets or Large Crystals

White solid with an odor of chlorine; Slightly hygroscopic; [HSDB] Tablets; [MSDSonline]

WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Density (at 20 °C): 0.96 g/cm³

Odor

Decomposition

A powerful oxidizer. Incompatible with combustible materials, ammonium salts, nitrogenous materials.

When heated to decomposition it emits very toxic fumes of /chlorine, nitrogen oxides, and sodium oxide/.

230 °C

60-90°C

Melting Point

230-250 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 427 companies. For more detailed information, please visit ECHA C&L website;

Of the 27 notification(s) provided by 426 of 427 companies with hazard statement code(s):;

H272 (84.04%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (13.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (86.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (99.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (95.77%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MeSH Pharmacological Classification

Pictograms

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

51580-86-0

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

Wikipedia

�-Hydroxybutyric_acid

Biological Half Life

Use Classification

Hazard Classes and Categories -> Reactive - 2nd degree

Methods of Manufacturing

Prepared by reaction of trichloroisocyanuric acid with trisodium cyanurate. Reaction of a moistened powdered mixture of trichloroisocyanuric acid, cyanuric acid, and sodium bicarbonate; reaction of crude cyanuric acid with sodium hypochlorite; reaction of sodium isocyanuric acid with hypochlorous acid or chlorine oxide; reaction of trichloroisocyanuric acid with saturated sodium chloride solution.

Cyanuric acid + sodium hypochlorite (chlorination)

General Manufacturing Information

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

MATRIX: AIR; PROCEDURE: FILTER COLLECTION, EXTRACTION, TITRATION AGAINST SODIUM THIOSULFATE SOLN USING PLATINUM ELECTRODES & CONSTANT CURRENT POTENTIOMETRY.

Storage Conditions

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Must be stored in a dry location on pallets arranged according to NFPA 43A, Code for Storage of Liquid and Solid Oxidizers. Separate from combustibles, oxidizables, ammonia, sodium carbonate (soda ash), calcium hypochlorite, hydrogen peroxide.

Where possible, automatically transfer material from drums or other storage containers to process containers. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.